

Technical Guide: 3,5-Difluoro-2-methoxyaniline

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Compound of Interest

Compound Name: 3,5-Difluoro-2-methoxyaniline

Cat. No.: B1319568

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-2-methoxyaniline is a fluorinated aromatic amine with the CAS number 41860-67-7.^{[1][2]} This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on an aniline core, imparts specific reactivity and properties that are of interest in medicinal chemistry. The presence of fluorine can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity of target molecules.^{[3][4]}

Chemical Properties and Identifiers

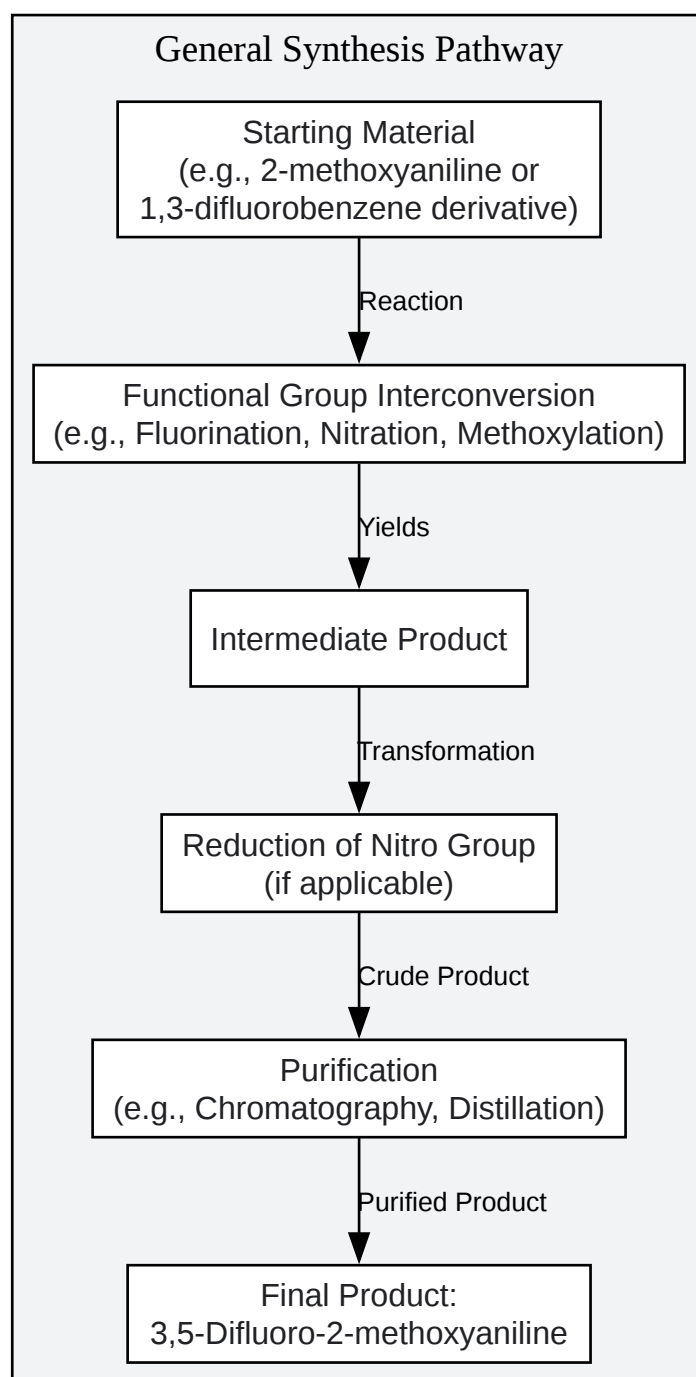
The key chemical and physical properties of **3,5-Difluoro-2-methoxyaniline** are summarized in the table below.

Property	Value	Source(s)
CAS Number	41860-67-7	[1] [2]
Molecular Formula	C ₇ H ₇ F ₂ NO	[1] [2]
Molecular Weight	159.13 g/mol	[1]
IUPAC Name	3,5-difluoro-2-methoxyaniline	[1]
Appearance	Light yellow liquid	[1]
InChI	InChI=1S/C7H7F2NO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3	[1]
SMILES	<chem>COC1=C(C=C(C=C1F)F)N</chem>	[1]

Synthesis

The synthesis of **3,5-Difluoro-2-methoxyaniline** can be approached through several routes, generally involving the strategic introduction of the fluoro, methoxy, and amino groups onto the benzene ring. Common strategies include the fluorination of a methoxyaniline precursor or the methoxylation of a difluoroaniline derivative.

A generalized synthetic workflow is depicted below.



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Caption: Generalized workflow for the synthesis of **3,5-Difluoro-2-methoxyaniline**.

Applications in Drug Development

Fluorinated anilines are critical intermediates in the pharmaceutical industry. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins.[3] **3,5-Difluoro-2-methoxyaniline** serves as a precursor for more complex molecules in various therapeutic areas. The aniline functional group allows for a wide range of chemical transformations, making it a versatile starting material for the synthesis of bioactive compounds.

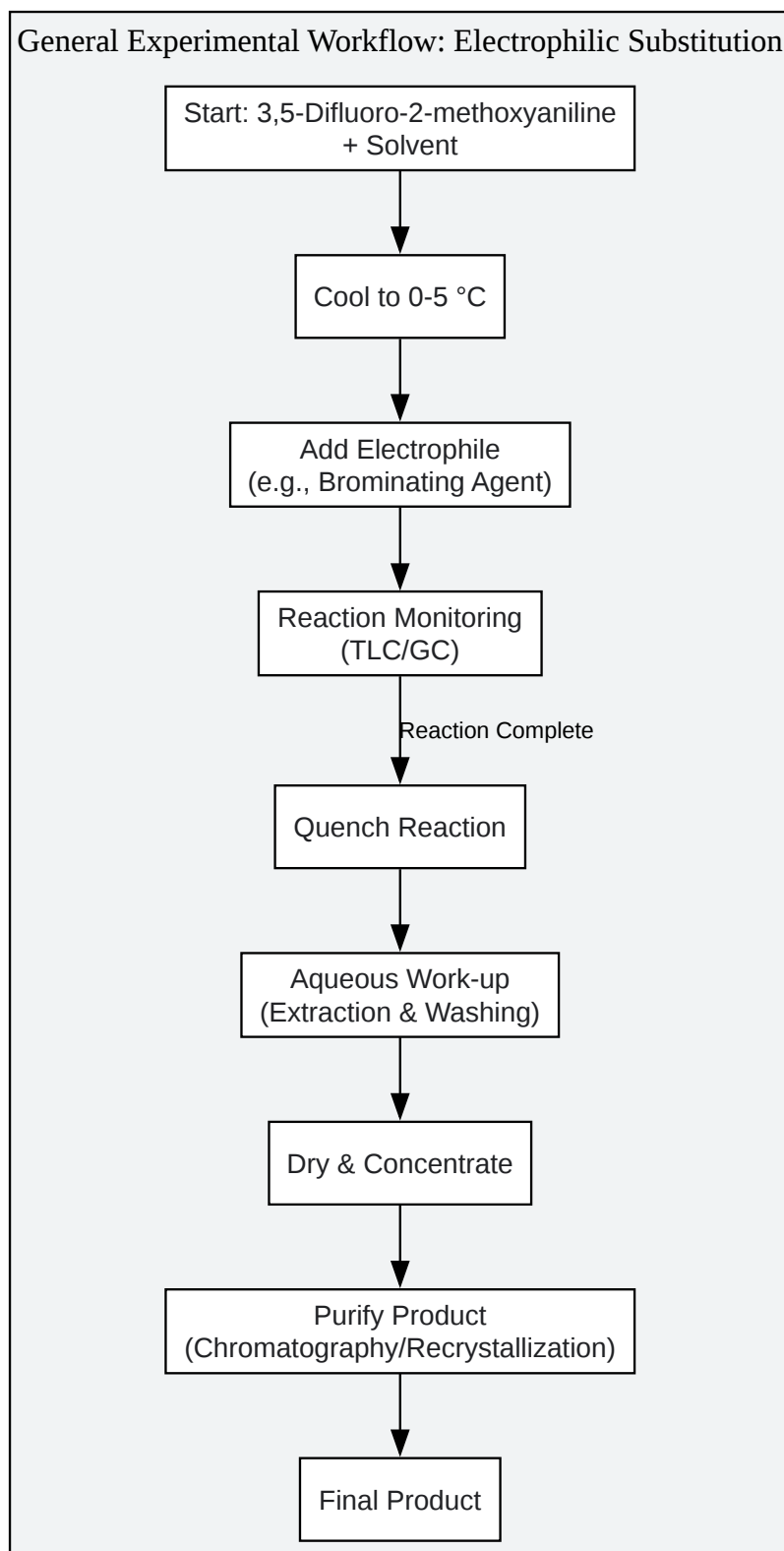
Experimental Protocols

Detailed experimental protocols for the synthesis of **3,5-Difluoro-2-methoxyaniline** are often proprietary. However, a general procedure for a reaction typical of anilines, such as electrophilic aromatic substitution (e.g., bromination), is provided below. This serves as an illustrative example of how this compound might be used in a laboratory setting.

General Protocol for Electrophilic Bromination:

- **Dissolution:** Dissolve **3,5-Difluoro-2-methoxyaniline** in a suitable inert solvent (e.g., chloroform or acetic acid) in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0-5 °C using an ice bath.
- **Reagent Addition:** Slowly add a brominating agent (e.g., N-Bromosuccinimide (NBS) or a solution of bromine in the same solvent) dropwise to the stirred solution. The methoxy and amino groups will direct the substitution.
- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Quenching:** Once the reaction is complete, quench any excess bromine with a reducing agent (e.g., a saturated solution of sodium thiosulfate).
- **Work-up:** Transfer the reaction mixture to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- **Purification:** Remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield

the brominated derivative.



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Caption: Workflow for a typical electrophilic substitution reaction.

Safety and Handling

3,5-Difluoro-2-methoxyaniline should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[5][6]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][6]
- Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] If inhaled, move the victim to fresh air.[5]
- Skin Contact: Avoid contact with skin.[6] If contact occurs, wash with plenty of soap and water.[5]
- Eye Contact: Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[5]
- Ingestion: Do not ingest. If swallowed, call a poison center or doctor.[5]
- Storage: Store in a dry, cool, and well-ventilated place with containers tightly closed.[5]

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this chemical.

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